



# Application Note: Characterizing 1-Undecanethiol, 11-azido- SAMs with XPS and AFM

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the formation and characterization of 11-Azido-1-undecanethiol (N3-C11-SH) self-assembled monolayers (SAMs) on gold (Au(111)) substrates. 11-Azido-1-undecanethiol is a bifunctional molecule that features a thiol group for robust anchoring to gold surfaces and a terminal azide group.[1] This azide functionality serves as a versatile chemical handle for subsequent surface modification via "click chemistry" reactions, such as Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] The quality, purity, and morphology of the initial azide-terminated SAM are critical for the success of downstream applications. This note details the use of X-ray Photoelectron Spectroscopy (XPS) for elemental and chemical state analysis and Atomic Force Microscopy (AFM) for morphological characterization to ensure the formation of high-quality, well-ordered monolayers.

# Data Presentation: Expected Characterization Parameters

Successful formation of a dense, well-ordered **11-Azido-1-undecanethiol** SAM on a gold substrate should yield characterization data consistent with the following tables. These values are based on typical results for long-chain alkanethiol SAMs and the specific chemistry of the azide terminus.



Table 1: Expected X-ray Photoelectron Spectroscopy (XPS) Data

Region	Binding Energy (eV)	Expected Atomic Conc. (%)	Assignment
Au 4f	84.0 (4f <sub>7/2</sub> ) 87.7 (4f <sub>5/2</sub> )	5 - 15%	Gold (Au) substrate
S 2p	~162.0 (2p <sub>3/2</sub> ) ~163.2 (2p <sub>1/2</sub> )	5 - 10%	Gold-thiolate (Au-S) bond[2]
C 1s	~285.0	50 - 60%	Aliphatic C-C, C-H
N 1s	~404-405 ~400-402	10 - 20%	Central N of azide (- N=N+=N <sup>-</sup> ) Terminal N of azide (N=N+=N <sup>-</sup> )[3]

Note: The N 1s spectrum for an azide group is characteristically split into two peaks with an approximate 1:2 intensity ratio, corresponding to the single central, positively charged nitrogen and the two terminal, negatively charged nitrogen atoms, respectively.[3]

Table 2: Expected Atomic Force Microscopy (AFM) Data

Parameter	Expected Value	Description
RMS Roughness	< 0.5 nm	Measured over a 1x1 µm area on an atomically flat Au(111) substrate. A low value indicates a smooth, well-ordered monolayer.
Monolayer Thickness	~1.5 - 1.8 nm	Can be estimated by AFM scratching or more accurately by ellipsometry.[4]
Surface Morphology	Low density of defects	High-quality SAMs should exhibit large, ordered domains with minimal pinholes or vacancy islands.[5][6]



## **Experimental Protocols**

The following protocols provide a step-by-step guide for the preparation and characterization of **11-Azido-1-undecanethiol** SAMs on Au{111}.

## **Protocol 1: Au(111) Substrate Preparation**

High-quality, clean, and atomically flat Au(111) surfaces are crucial for the formation of well-ordered SAMs.

- Substrate Selection: Use gold-coated silicon wafers or mica sheets with a titanium or chromium adhesion layer.
- Solvent Cleaning: Sequentially sonicate the gold substrate in acetone, then isopropanol, for 10 minutes each to remove organic contaminants.
- Drying: Thoroughly dry the substrate under a stream of high-purity nitrogen gas.
- UV-Ozone or Piranha Clean (Optional, use with extreme caution): For rigorous cleaning, expose the substrate to a UV-Ozone cleaner for 15-20 minutes to remove residual hydrocarbons. Alternatively, immerse in Piranha solution (3:1 H<sub>2</sub>SO<sub>4</sub>:H<sub>2</sub>O<sub>2</sub>) for 10 minutes, followed by copious rinsing with deionized water and nitrogen drying.
- Immediate Use: Use the cleaned substrates immediately for SAM formation to prevent atmospheric contamination.[7]

#### **Protocol 2: SAM Formation**

- Prepare Thiol Solution: Prepare a 1 mM solution of 11-Azido-1-undecanethiol in absolute, anhydrous ethanol. Ensure all glassware is thoroughly cleaned and dried.
- Substrate Immersion: Place the freshly cleaned gold substrates in a clean glass container and immediately immerse them in the thiol solution.
- Self-Assembly: Backfill the container with nitrogen or argon gas, seal it tightly, and allow the self-assembly process to proceed for 18-24 hours at room temperature in the dark to form a well-ordered monolayer.



- Rinsing: After incubation, remove the substrates from the thiol solution and rinse them thoroughly with fresh absolute ethanol to remove any non-chemisorbed molecules.
- Drying: Dry the SAM-coated substrates under a gentle stream of high-purity nitrogen.
- Storage: Store the samples in a desiccator or a nitrogen-filled container and characterize them as soon as possible to avoid degradation from ambient lab conditions.[8]

## Protocol 3: X-ray Photoelectron Spectroscopy (XPS) Analysis

XPS is used to verify the elemental composition and chemical bonding states within the SAM.

- Instrument Setup: Use a monochromatic Al Kα X-ray source. Ensure the instrument is calibrated using standard Au, Ag, or Cu samples.
- Survey Scan: Acquire a survey spectrum (0-1100 eV binding energy) to identify all elements present on the surface. Key elements to identify are Au, S, C, and N. Oxygen should be minimal, indicating a clean, high-quality SAM.
- High-Resolution Scans: Acquire high-resolution spectra for the Au 4f, S 2p, C 1s, and N 1s regions.[4]
- Data Analysis:
  - Perform charge correction by setting the main aliphatic C 1s peak to 285.0 eV or the Au  $4f_{7/2}$  peak to 84.0 eV.
  - Fit the S 2p spectrum to confirm the presence of a gold-thiolate bond (~162.0 eV) and the absence of unbound thiol (~163.5-164.0 eV).[2]
  - Fit the N 1s spectrum to confirm the presence of the azide group. Expect two peaks at approximately 400-402 eV and 404-405 eV with a ~2:1 area ratio.[3]
  - Calculate atomic concentrations from the survey scan to confirm the expected elemental ratios.



## **Protocol 4: Atomic Force Microscopy (AFM) Analysis**

AFM is used to visualize the surface topography and homogeneity of the SAM at the nanoscale.

- Instrument Setup: Use an AFM system on a vibration isolation table. Select sharp silicon or silicon nitride probes suitable for high-resolution imaging.
- Imaging Mode: Tapping mode (or AC mode) is highly recommended to minimize tip-induced damage to the soft monolayer.[9]
- Initial Survey: Begin with a large scan size (e.g., 2x2 μm) to assess the overall quality and uniformity of the SAM.
- High-Resolution Imaging: Reduce the scan size (e.g., 250x250 nm) to visualize molecularscale features, domains, and defects such as etch pits or pinholes.[5]
- Data Acquisition: Acquire both height (topography) and phase images simultaneously. Phase images are sensitive to variations in surface properties (e.g., adhesion, viscoelasticity) and can effectively highlight domain boundaries or contaminated areas.[9]
- Data Analysis:
  - Use the AFM software to perform image flattening to remove tilt and bow artifacts.
  - Calculate the Root Mean Square (RMS) roughness from multiple, representative areas of the height images to quantify surface smoothness.[9]
  - Analyze the size and distribution of domains and quantify the density of any observable defects.

### **Visualization**

Caption: Experimental workflow for SAM preparation and characterization.

// Azide group coloring node [shape=plaintext, fontcolor="#EA4335"]; N3\_label1 [label="Azide Terminus"]; N3\_label1 -> mol1:f0 [style=dashed, color="#5F6368", arrowhead=open];



// Thiol bond coloring node [shape=plaintext, fontcolor="#34A853"]; S\_label1 [label="Thiolate Bond"]; S\_label1 -> mol2:f2 [style=dashed, color="#5F6368", arrowhead=open]; }

Caption: Structure of an 11-Azido-1-undecanethiol SAM on a gold substrate.

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